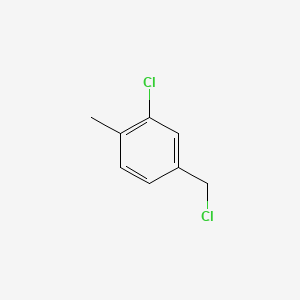

3-Chloro-4-methylbenzyl chloride

Übersicht

Beschreibung

The compound "3-Chloro-4-methylbenzyl chloride" is a chlorinated aromatic compound that is structurally characterized by a benzene ring substituted with a chlorine atom and a methyl group, as well as a benzyl chloride moiety. This structure is related to various compounds studied in the provided papers, which explore the reactivity, synthesis, and properties of chlorinated aromatic compounds and their derivatives.

Synthesis Analysis

The synthesis of chlorinated aromatic compounds can involve multiple steps, including chlorination, cyclization, and sometimes complexation with metals. For instance, the synthesis of 3-(2'-Chloro-6'-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride involves steps such as oximation, chlorination, and cyclization, starting from 2-chloro-6-fluorobenzaldehyde, resulting in a high yield and low cost . Similarly, the synthesis of coordination polymers can be induced by organic cations, as seen in the reaction of 1-(4'-nitrobenzyl)-4-methylpyridinium chloride with CuCl2, leading to a polymer with a one-dimensional chlorine-bridged copper(II) chain .

Molecular Structure Analysis

The molecular structure of chlorinated aromatic compounds can exhibit various conformations. For example, the central heterocyclic ring in 3,5-bis(4-methoxybenzylidene)-1-methyl-4-piperidone adopts a flattened boat conformation, while its related salt shows a 'sofa' conformation . The crystal structure of 2-amino-4-chloro-5-(4-methylbenzyl)-6-methylpyrimidine reveals that the chlorine atom and methyl group are disordered . These structural details are crucial for understanding the reactivity and properties of such compounds.

Chemical Reactions Analysis

The reactivity of chlorinated aromatic compounds with free chlorine constituents such as Cl2, Cl2O, and HOCl can vary depending on the structure of the organic compound. For example, the reactivity of aromatic ethers with free available chlorine increases with the number of methoxy groups, and the importance of Cl2 and Cl2O relative to HOCl increases as the reactivity of methoxybenzenes decreases . The inhibition of α-proton extraction from 4-nitrobenzyl chloride by the steric effect of methyl groups in the 3- and 5-positions is another example of how substituents can influence chemical reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated aromatic compounds are influenced by their molecular structure. Hydrogen bonding plays a significant role in stabilizing the crystal structures of these compounds. For instance, in 4-[(4-chloro-3-nitrobenzoyl)hydrazinocarbonyl]pyridinium chloride, the ions are linked into a three-dimensional framework by a combination of hydrogen bonds . The crystal structure of 1,3-bis(4-methylbenzyl)benzimidazolium chloride monohydrate is also stabilized by hydrogen-bonding interactions, leading to a three-dimensional framework . These interactions can significantly affect the melting points, solubility, and other physical properties of the compounds.

Wissenschaftliche Forschungsanwendungen

Insecticidal Activity

3-Chloro-4-methylbenzyl chloride derivatives have been investigated for their potential insecticidal activities. For example, derivatives of this compound were tested against various insects like American cockroaches and house flies, exhibiting notable insecticidal properties. Such research demonstrates the potential use of these compounds in developing new pesticides or insect control agents (Hasan et al., 1996).

Characterization and Thermal Properties

The chemical and physical properties of compounds related to 3-Chloro-4-methylbenzyl chloride have been extensively studied. Research has been conducted on the synthesis, characterization, and thermal properties of various related quaternary dialkyldiaralkylammonium chlorides. Such studies are crucial for understanding the stability and potential applications of these compounds in various fields, including as catalysts or in material science (Busi et al., 2006).

Solid State Structure Analysis

Investigations into the solid-state structures of related compounds provide insights into their molecular configurations and potential applications in material science or chemistry. For instance, studies on compounds like penta(4-methylbenzyl)tantalum highlight the importance of molecular structure in determining the properties and potential uses of these materials (Piersol et al., 1993).

Potential in Organic Synthesis

Research into 3-Chloro-4-methylbenzyl chloride derivatives has revealed their potential utility in organic synthesis. For example, studies on the synthesis of N-p-Methylbenzyl benzamide illustrate the utility of these compounds in developing new synthetic routes and methodologies (Luo & Huang, 2004).

Biodegradation and Environmental Applications

Studies on the biodegradation of compounds like 3-Chloro-4-methylbenzyl chloride highlight their environmental significance. For example, research on bacterial dehalogenation of organic compounds suggests potential applications in environmental bioremediation or understanding the ecological impacts of these compounds (Omori & Alexander, 1978).

Safety And Hazards

Eigenschaften

IUPAC Name |

2-chloro-4-(chloromethyl)-1-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2/c1-6-2-3-7(5-9)4-8(6)10/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTMYLQKKQFLIGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30181659 | |

| Record name | 3-Chloro-4-methylbenzyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30181659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-4-methylbenzyl chloride | |

CAS RN |

2719-40-6 | |

| Record name | 2-Chloro-4-(chloromethyl)-1-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2719-40-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-4-methylbenzyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002719406 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chloro-4-methylbenzyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30181659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

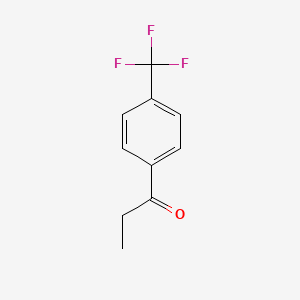

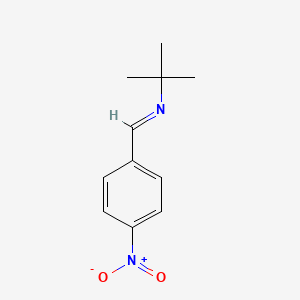

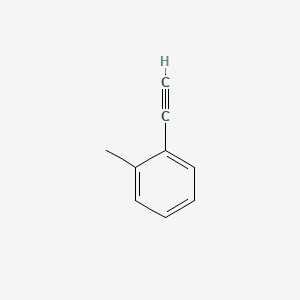

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Methylimidazo[1,2-a]pyridine](/img/structure/B1295257.png)

![2-Methylimidazo[1,2-A]pyridine](/img/structure/B1295258.png)